N-{7-[(4-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide
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Overview
Description
N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide is a complex organic compound that features a benzodioxin ring system substituted with a fluorobenzoyl group and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide typically involves multiple steps. One common method includes:
Friedel–Crafts Acylation: This step involves the acylation of a benzodioxin derivative with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The intermediate product from the acylation step undergoes nucleophilic substitution with phenoxyacetamide under basic conditions to yield the final compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxin and phenoxyacetamide moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structural features
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and resins
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorobenzoyl)benzoic acid
- 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide
- N-[7-(2-Fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,2-dimethylpropanamide
Uniqueness
N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18FNO5 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H18FNO5/c24-16-8-6-15(7-9-16)23(27)18-12-20-21(29-11-10-28-20)13-19(18)25-22(26)14-30-17-4-2-1-3-5-17/h1-9,12-13H,10-11,14H2,(H,25,26) |
InChI Key |
LZLCCDOXLUWKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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